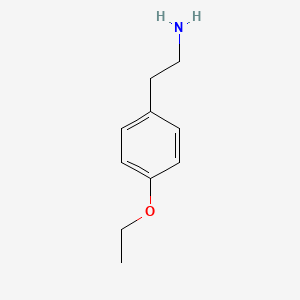
4-Ethoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethoxyphenethylamine can be synthesized through various methods. One common route involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 4-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated phenethylamines and other substituted products.
科学的研究の応用
4-Ethoxyphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies investigate its potential effects on biological systems due to its structural similarity to neurotransmitters.
Medicine: Research explores its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-ethoxyphenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The specific pathways and targets involved depend on the biological context and the presence of other interacting molecules .
類似化合物との比較
4-Ethoxyphenethylamine can be compared to other phenethylamine derivatives, such as:
- 4-Methoxyphenethylamine
- 4-Hydroxyphenethylamine
- 4-Methylphenethylamine
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall biological activity .
生物活性
4-Ethoxyphenethylamine is a compound with significant biological activity, particularly in its interaction with various neurotransmitter receptors. This article explores its receptor binding profiles, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the phenethylamine class of compounds, characterized by a phenyl ring attached to an ethylamine chain with an ethoxy substituent at the para position. Its chemical formula is C10H15NO.
Receptor Interaction Profiles
Research has shown that 4-alkoxy-substituted phenethylamines, including this compound, exhibit notable affinities for several serotonin receptors, particularly the 5-HT2A receptor. The binding affinities of various derivatives have been studied extensively:
| Compound | Receptor | Binding Affinity (Ki in nM) |
|---|---|---|
| This compound | 5-HT2A | 8 - 1700 |
| This compound | 5-HT1A | ≥2700 |
| This compound | 5-HT2C | Mixed results |
| This compound | TAAR1 | Moderate |
The studies indicate that the introduction of lipophilic substituents generally enhances binding affinities at the 5-HT2A and 5-HT2C receptors while showing less effect on the 5-HT1A receptor .
Pharmacological Effects
The pharmacological activity of this compound primarily involves its agonistic effects on serotonin receptors, particularly in mediating hallucinogenic properties. The 5-HT2A receptor is particularly relevant for predicting hallucinogenic potency in humans. Compounds with higher lipophilicity and optimal structural modifications tend to exhibit increased agonistic activity .
Case Studies
- Psychedelic Effects : A study indicated that derivatives of phenethylamines with specific substitutions at the 4-position could produce psychedelic-like effects. The presence of an ethoxy group was associated with enhanced activity at the 5-HT2A receptor .
- Neurotransmitter Transporters : Another investigation assessed the inhibition potential of these compounds on norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Results showed that while some derivatives effectively inhibited these transporters, the specific activity of this compound varied depending on structural modifications .
Safety and Toxicology
The safety profile of this compound has not been extensively documented; however, as with many psychoactive substances, there are potential risks associated with misuse. The pharmacokinetics and metabolic stability are crucial for understanding its safety profile in human subjects .
特性
CAS番号 |
56370-30-0 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |
InChIキー |
LGGGIJHFLLDSKJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CCN |
正規SMILES |
CCOC1=CC=C(C=C1)CCN.Cl |
Key on ui other cas no. |
62885-82-9 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















